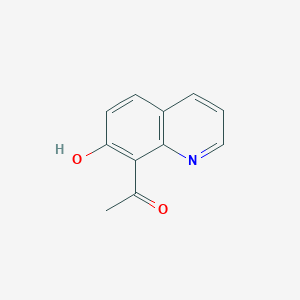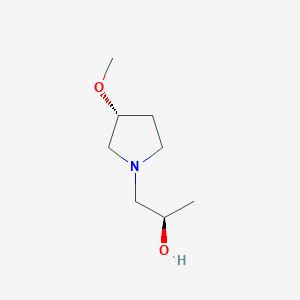
(R)-1-((R)-3-Methoxypyrrolidin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is a chiral compound that features a pyrrolidine ring substituted with a methoxy group and a propanol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-methoxypyrrolidine and ®-propan-2-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol may involve:
Large-Scale Reactors: The use of large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems can be employed to enhance the efficiency and yield of the synthesis.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Solvents such as dichloromethane (DCM) and ethanol are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chiral nature makes it valuable in the synthesis of enantiomerically pure products.
作用机制
The mechanism of action of ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
(S)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol: A similar compound without the chiral center in the propanol side chain.
3-Methoxypyrrolidine: A simpler compound lacking the propanol side chain.
Uniqueness
®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is unique due to its chiral centers and the presence of both a pyrrolidine ring and a propanol side chain. This combination of features makes it valuable for applications requiring stereochemically pure compounds.
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
(2R)-1-[(3R)-3-methoxypyrrolidin-1-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(10)5-9-4-3-8(6-9)11-2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI 键 |
MPUCCVFWJRIMFT-HTQZYQBOSA-N |
手性 SMILES |
C[C@H](CN1CC[C@H](C1)OC)O |
规范 SMILES |
CC(CN1CCC(C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



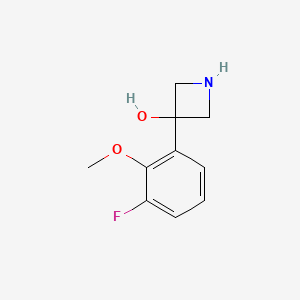
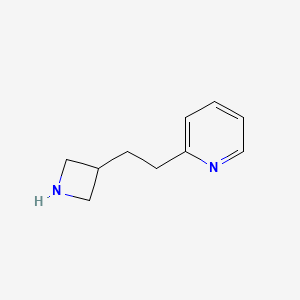
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)

![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)
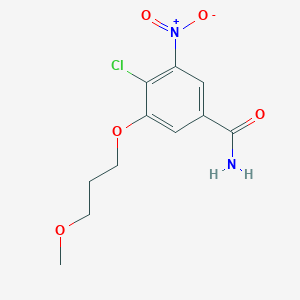
![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
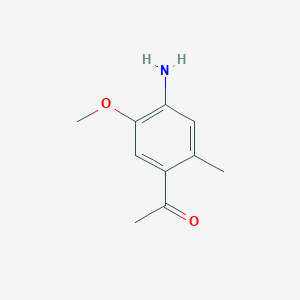
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)
